An In-depth Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,7-Dichloro-6-nitroquinazoline is a pivotal intermediate in the synthesis of various biologically active compounds, most notably in the development of targeted cancer therapies. Its unique chemical structure, featuring a quinazoline core with chloro and nitro functional groups, makes it a versatile building block for creating complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor to potent therapeutic agents.
Chemical Properties and Structure
4,7-Dichloro-6-nitroquinazoline is a yellow solid with the molecular formula C₈H₃Cl₂N₃O₂.[1] Due to its reactive nature, particularly its sensitivity to moisture, detailed characterization has been challenging.[1][2] However, comprehensive spectral analysis has been performed to elucidate its structure and properties.
Table 1: Physicochemical Properties of 4,7-Dichloro-6-nitroquinazoline
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 269.0–270.5 °C | [1] |
| CAS Number | 1629-63-6 |
Table 2: Spectral Data for 4,7-Dichloro-6-nitroquinazoline
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H-NMR (CDCl₃, δ ppm) | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | [1] |
| ¹³C-NMR (CDCl₃, δ ppm) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | [1] |
| Mass Spec (ESI⁺, MeOH) | m/z: 244.4 [M + H]⁺ | [1] |
| FT-IR (KBr, νₘₐₓ cm⁻¹) | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂) | [1] |
Structural Representation:
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SMILES: C1=C(C2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl)Cl
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InChI: InChI=1S/C8H3Cl2N3O2/c9-7-4-2-6(13(14)15)1-5-8(10)11-3-12-7(5)4/h1-3H
Synthesis of 4,7-Dichloro-6-nitroquinazoline
The synthesis of 4,7-dichloro-6-nitroquinazoline is a multi-step process that begins with 2-amino-4-chlorobenzoic acid.[1] The overall yield for this three-step synthesis is reported to be 56.1%.[1]
Experimental Protocols
Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one (II) [1]
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A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is purged with nitrogen.
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The mixture is stirred and refluxed at 160 °C for 1.5 hours. The reaction progress is monitored by TLC using a 9:1 DCM/methanol mixture as the eluent.
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After completion, the reaction mixture is cooled to 80 °C, and 500 mL of water is added.
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The mixture is further cooled to -5 °C over 1 hour and then filtered to collect the precipitate.
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The solid is washed with water and dried to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one (III) [1]
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7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL) are added to a 500 mL two-neck round bottom flask.
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The mixture is cooled to 0 °C in an ice bath and stirred until the solid dissolves.
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Fuming nitric acid (120 mL) is added slowly to the mixture at 0 °C.
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The mixture is then stirred for 1.5 hours at 30 °C.
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Upon completion (monitored by TLC), a 10% NaOH solution is slowly added until a precipitate forms (pH ~7).
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The precipitate is filtered, washed with water, and dried to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.
Step 3: Preparation of 4,7-Dichloro-6-nitroquinazoline (IV) [1]
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A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.
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The reaction mixture is cooled, and excess thionyl chloride is removed by rotary evaporation under reduced pressure.
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Toluene (40 mL) is added to the residue, and the mixture is evaporated again to remove any remaining volatile matter.
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The resulting precipitate is washed with diethyl ether and dried in a desiccator to yield 4,7-dichloro-6-nitroquinazoline as a yellow solid.
Role in Drug Development: Precursor to Afatinib
4,7-Dichloro-6-nitroquinazoline is a highly reactive and crucial intermediate in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor (TKI).[1][2] Afatinib is an approved anticancer drug used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] It functions as an irreversible inhibitor of the ErbB family of receptors, including EGFR (HER1), HER2, and HER4.[1][3]
EGFR/HER2 Signaling Pathway and Inhibition by Afatinib Derivatives
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways play a critical role in cell proliferation, survival, and differentiation.[4] In many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell growth.[2][5]
Afatinib, synthesized from 4,7-dichloro-6-nitroquinazoline, covalently binds to cysteine residues in the catalytic domains of EGFR and HER2, irreversibly inhibiting their kinase activity.[1] This blockage prevents downstream signaling through cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in tumor growth and induction of apoptosis.[5][6]
Conclusion
4,7-Dichloro-6-nitroquinazoline is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic route make it a valuable precursor for the creation of targeted therapeutics. The role of this compound as a key intermediate in the synthesis of Afatinib highlights its importance in the ongoing efforts to develop more effective treatments for cancer by targeting specific molecular pathways. Further research into derivatives of 4,7-dichloro-6-nitroquinazoline may lead to the discovery of novel therapeutic agents with enhanced efficacy and broader applications.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
